

Using Peptide 17 for YAP nuclear translocation inhibition

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Compound of Interest

Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

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Application Note: Targeted Inhibition of YAP-TEAD Interaction and YAP Nuclear Translocation Using Peptide 17

Introduction & Mechanistic Overview

The Hippo signaling pathway is a highly conserved kinase cascade that governs tissue homeostasis, organ size, and tumorigenesis[1]. The core effector of this pathway is the Yes-associated protein (YAP). When the Hippo pathway is inactive, unphosphorylated YAP translocates into the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of proliferative and anti-apoptotic genes (e.g., CTGF, Cyr61)[1].

Historically, targeting the YAP-TEAD protein-protein interaction (PPI) was considered highly challenging due to the large, flat surface area of the binding interface[1]. Peptide 17 (also known as YAP-TEAD Inhibitor 1) overcomes this barrier through a rationally designed 17-mer cyclic peptide structure[1]. Derived from the YAP interface 3 peptide (YAP84–100), Peptide 17 incorporates a critical D94A mutation and replaces a native cation- π interaction with an optimized disulfide bridge[1]. This macrocyclization provides severe conformational constraint, yielding an IC50 of 25 nM and a dissociation constant (Kd) of 15 nM for TEAD1[1].

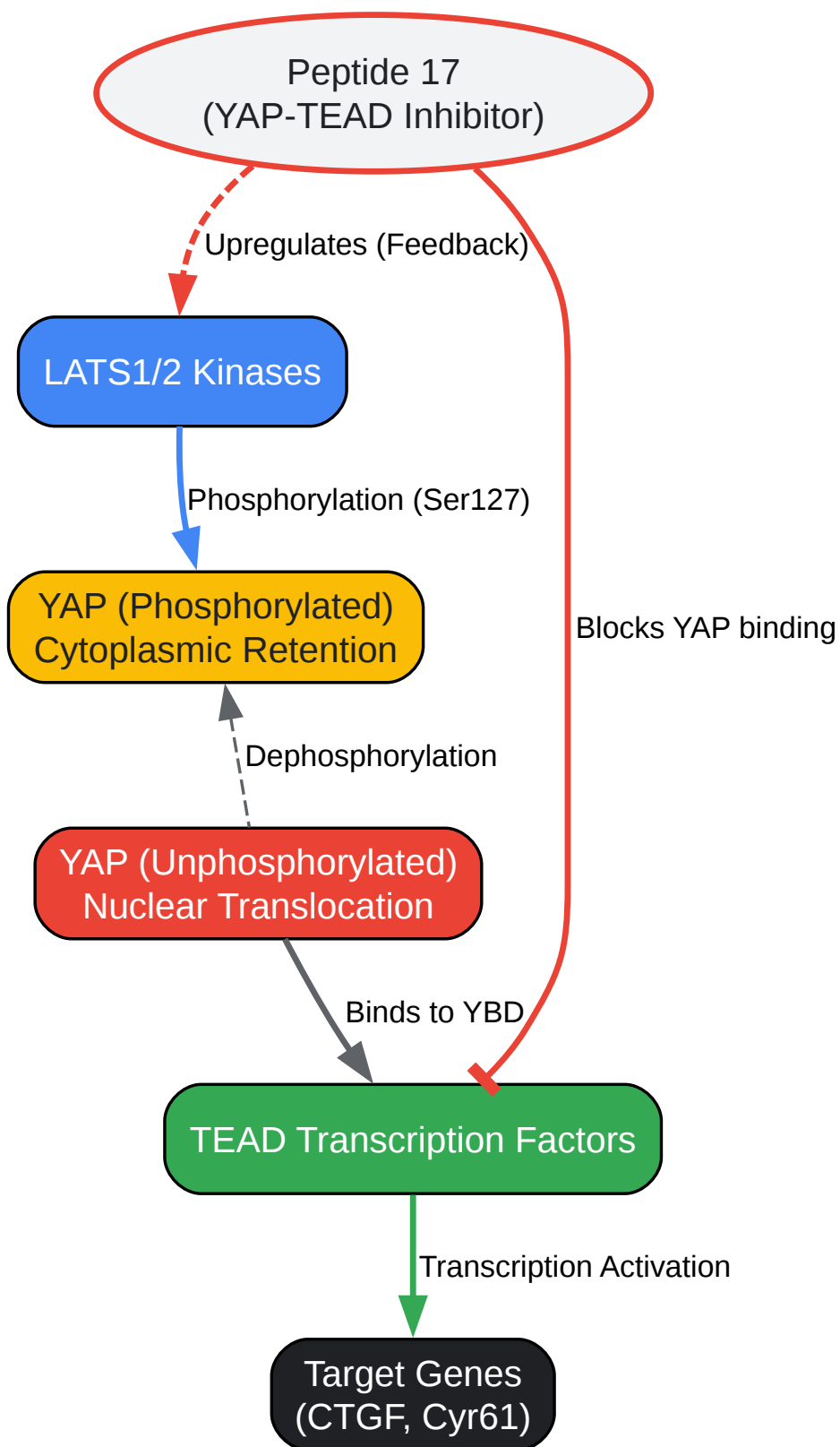
While primarily designed as a direct PPI inhibitor, recent studies demonstrate that Peptide 17 also profoundly impacts YAP subcellular localization. Treatment with Peptide 17 has been shown to upregulate LATS1 (the upstream kinase of YAP), leading to increased YAP phosphorylation (Ser127), cytoplasmic sequestration, and subsequent degradation, thereby effectively inhibiting YAP nuclear translocation[2].

Physicochemical & Pharmacological Properties

To ensure reproducible experimental design, the core quantitative properties of Peptide 17 are summarized below:

Property	Value / Description	Source
Target	YAP-TEAD Interaction	[1]
IC50	25 nM	[1]
Kd (Affinity to TEAD1)	15 nM	[1]
Peptide Length	17 amino acids (Cyclic)	[1]
Key Modifications	D94A mutation; Disulfide bridge constraint	[1]
Solubility	Soluble in anhydrous DMSO	[3]

Signaling Pathway & Mechanism of Action



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Mechanism of Peptide 17: Disruption of YAP-TEAD interaction and YAP nuclear translocation.

Experimental Protocols

Protocol A: Reconstitution and Storage

Expertise & Experience: Peptide 17 relies on an optimized disulfide bridge for its macrocyclic conformation[1]. Moisture-contaminated DMSO can lead to peptide aggregation, while the presence of reducing agents in downstream assays will linearize the peptide, abolishing its target affinity[3].

- Solubilization: Reconstitute Peptide 17 strictly in fresh, anhydrous DMSO[3].
- Stock Concentration: Prepare a 10 mM stock solution.
- Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 μ L) to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C [4]. Use working solutions immediately upon thawing; do not store aqueous dilutions[5].

Protocol B: In Vitro Cell Treatment

- Seeding: Seed target cells (e.g., HCT116, MDA-MB-231, or mesothelioma cell lines[6]) in 6-well plates to reach 60-70% confluency at the time of treatment.
- Synchronization: Serum-starve cells (0.1% FBS) for 12 hours prior to treatment to synchronize baseline Hippo pathway activity.
- Treatment: Dilute the DMSO stock into pre-warmed culture media. Treat cells with Peptide 17 at concentrations ranging from 1 μM to 10 μM . Ensure the final DMSO concentration does not exceed 0.1% (v/v).
- Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Verteporfin at 1-5 μM)[6][7]. Incubate for 24-48 hours.

Protocol C: Immunofluorescence (IF) Assay for YAP Nuclear Translocation

Trustworthiness (Self-Validation): To objectively validate the inhibition of nuclear translocation, quantify the Nuclear-to-Cytoplasmic (N/C) fluorescence intensity ratio using automated image analysis (e.g., ImageJ/Fiji) rather than relying on visual inspection.

- Fixation & Permeabilization: Wash cells twice with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific binding.
- Primary Antibody: Incubate with an anti-YAP primary antibody (1:200 dilution) overnight at 4°C.
- Secondary Antibody & Counterstain: Wash 3x with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.
- Imaging & Analysis: Image using a confocal microscope. Use the DAPI channel to create a binary nuclear mask, and subtract this from the whole-cell mask to define the cytoplasmic region. Calculate the YAP N/C ratio. Successful Peptide 17 treatment will show a significant shift of YAP from the nucleus to the cytoplasm[2].

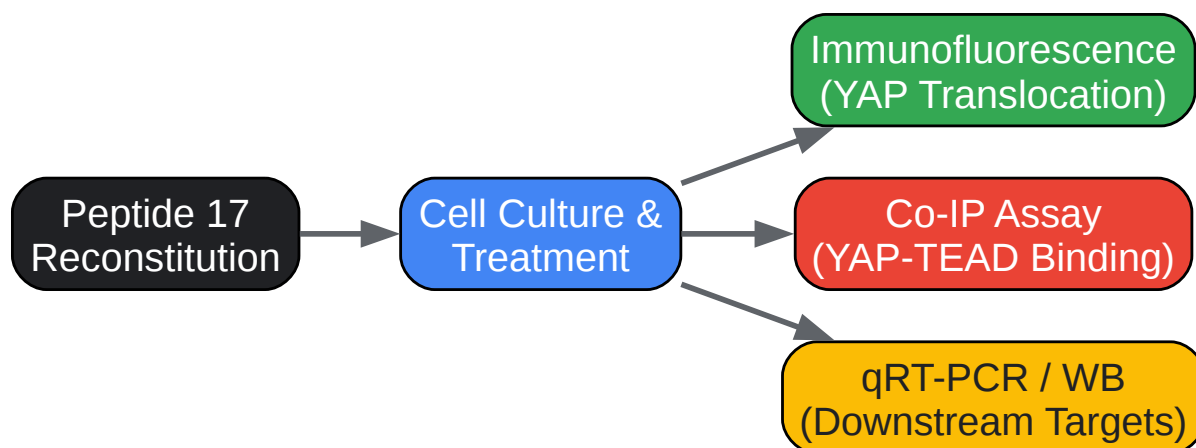
Protocol D: Co-Immunoprecipitation (Co-IP) of YAP-TEAD Complex

Expertise & Experience: Performing the lysis in a non-denaturing buffer is critical to preserving the transient YAP-TEAD protein-protein interaction, which would be destroyed by harsher detergents like SDS.

- Lysis: Lyse treated cells in non-denaturing IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
- Pre-clearing: Pre-clear lysates with Protein A/G magnetic beads for 1 hour at 4°C.
- Immunoprecipitation: Incubate 500 µg of total protein with 2 µg of anti-TEAD1 antibody (or IgG isotype control to validate specificity) overnight at 4°C.
- Bead Capture: Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours at 4°C.
- Washing & Elution: Wash beads 4 times with IP buffer. Elute complexes by boiling in 2X SDS sample buffer for 5 minutes.

- Western Blotting: Probe the membrane for YAP and TEAD1. Peptide 17 treatment should demonstrate a dose-dependent reduction in the amount of YAP co-immunoprecipitated with TEAD1[1].

Experimental Workflow



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Standardized experimental workflow for evaluating Peptide 17 efficacy in vitro.

References

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